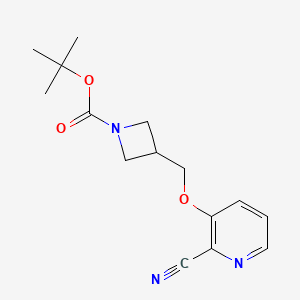

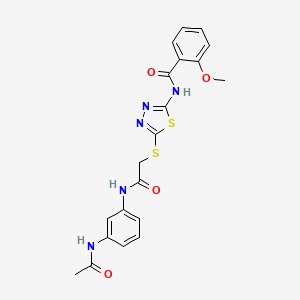

![molecular formula C21H19N5O3 B3008976 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-64-6](/img/structure/B3008976.png)

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a cyclooxygenase-2 (COX-2) inhibitor . It has been found to be effective in animal models of neuropathic pain and central sensitization .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The process involves the reaction of various reagents with a pyrazoloxazine derivative .Scientific Research Applications

PPARα Activation

The compound’s structure is similar to 1H-pyrazolo[3,4-b]pyridine derivatives, which have been identified as PPARα-selective activators . PPARα, a ligand-activated transcriptional factor, plays a crucial role in regulating fatty acid metabolism. Activating PPARα can be an effective approach for treating dyslipidemia .

Dyslipidemia Treatment

The compound could potentially be used in the treatment of dyslipidemia. Dyslipidemia is a condition characterized by an abnormal amount of lipids in the blood, and it’s a major risk factor for cardiovascular disease .

Metabolic Syndrome Management

Given its potential role in regulating fatty acid metabolism, the compound could be used in managing metabolic syndrome, a cluster of conditions that occur together, increasing your risk of heart disease, stroke, and type 2 diabetes .

Nonalcoholic Fatty Liver Disease (NAFLD) Treatment

PPARα agonists, like this compound, have been recognized as potential drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .

Insecticidal Applications

The compound’s structure is similar to 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo pyrimidine derivatives, which have been designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy . This suggests potential applications in the development of insecticides.

COX-2 Inhibition

The compound has been identified as a dual-acting COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

Mechanism of Action

Target of Action

The primary targets of this compound are kinases and the human A3 adenosine receptor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation . The human A3 adenosine receptor plays a significant role in mediating cellular responses to adenosine, a signaling molecule with diverse physiological effects .

Mode of Action

The compound, being a pyrazolo[3,4-d]pyrimidine derivative, mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification . As for the human A3 adenosine receptor, the compound acts as an antagonist, blocking the receptor’s action .

Biochemical Pathways

The compound’s interaction with kinases and the human A3 adenosine receptor affects various biochemical pathways. By inhibiting kinases, the compound can disrupt several oncogenic pathways, potentially leading to the inhibition of cancer cell proliferation, resistance to programmed cell death, and other cancer traits . By acting as an antagonist to the human A3 adenosine receptor, the compound can modulate the cellular responses mediated by adenosine .

Result of Action

The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells .

Future Directions

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASFLVOBULYFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)